LOXO-195 R 外消旋体
描述
LOXO-195 R racemate, also known as BAY 2731954, is an orally available inhibitor of the tyrosine receptor kinases (TRK) . It is a next-generation TRK inhibitor designed to block TRK activity even if a tumor has acquired NTRK resistance mutations . It has shown signs of clinical activity in patients who had solid tumors that harbored NTRK gene fusions and had become resistant to other TRK-targeted therapeutics .
Chemical Reactions Analysis
LOXO-195 R racemate is designed to interact with TRK proteins, particularly those that have acquired NTRK resistance mutations . The specific chemical reactions involved in this process are not detailed in the available resources.科学研究应用
靶向 TRK 融合阳性癌症
LOXO-195 是一种选择性 TRK 酪氨酸激酶抑制剂 (TKI),旨在克服 TRK 融合阳性癌症中的耐药性。这种耐药性通常是由于 TRK 抑制剂(如 larotrectinib)的激酶结构域中获得性突变引起的。LOXO-195 在克服这些耐药性方面的有效性已通过酶和细胞基础分析、体内肿瘤模型和临床应用得到证实。第一批接受 LOXO-195 治疗的患者在 larotrectinib 上产生了获得性耐药突变,他们表现出快速的肿瘤反应,延长了 TRK 抑制的疾病控制总持续时间 (德里隆等人,2017)。
加速药物开发
LOXO-195 的开发和临床试验策略专门针对克服常见的继发性 TRK 耐药突变,这代表了肿瘤学中罕见分子靶标药物开发的重大进步。这种药物开发的创新方法解决了与治疗罕见基因突变(尤其是在癌症治疗中)相关的挑战 (帕里克和科科伦,2017)。
临床试验和扩大使用
LOXO-195 的疗效在 I 期研究和 FDA 扩大使用单患者方案中得到了进一步评估。该试验涉及对 TRK 融合和对先前 TRK 抑制剂产生耐药性的患者。评估了剂量选择、耐受性和初步疗效,证明了 LOXO-195 在治疗 TRK 激酶突变介导的对先前 TRK 抑制产生耐药性的患者方面的潜力 (海曼等人,2019)。
属性
IUPAC Name |
(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-RGUGMKFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LOXO-195 R racemate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。